2-Cyclopropyl Regioisomeric Differentiation Versus N-Cyclopropyl Analog: Lipophilicity (XLogP3) Comparison
The target compound (2-cyclopropyl regioisomer) exhibits an XLogP3 of 1.8, compared to 2.3 for the N-cyclopropyl regioisomer CAS 2097937-39-6. This 0.5 log unit reduction in lipophilicity, computed by the same XLogP3 3.0 algorithm [1], predicts improved aqueous solubility and potentially reduced CYP-mediated metabolism and off-target promiscuity [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N-cyclopropyl regioisomer (CAS 2097937-39-6): XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = -0.5 log units |
| Conditions | XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 0.5 log unit lower XLogP3 indicates higher predicted solubility and lower non-specific binding risk, making the target compound a more attractive starting point for lead optimization where pharmacokinetic exposure limits are a concern.
- [1] PubChem Compound Summary CID 97620135 (XLogP3 = 1.8) and CID 126851873 (XLogP3 = 2.3). National Center for Biotechnology Information (2025). View Source
- [2] Leeson, P.D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881-890. View Source
